AB-PINACA-d9 is synthesized in laboratories and is often marketed as a "research chemical." It has been identified in various products sold online, typically under names associated with synthetic cannabis or designer drugs. The compound is included in discussions surrounding drug abuse and forensic toxicology due to its presence in biological specimens from individuals who have used synthetic cannabinoids .
The synthesis of AB-PINACA-d9 involves several chemical reactions typically performed in controlled laboratory environments. The compound can be synthesized through various methods that generally include the modification of existing cannabinoid structures to enhance potency or alter pharmacological effects.
The synthesis may involve:
The molecular structure of AB-PINACA-d9 can be represented by its chemical formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms. The specific arrangement of these atoms contributes to its binding affinity at cannabinoid receptors.
The structure features a core indole ring system that is characteristic of many synthetic cannabinoids, with specific substitutions that influence its activity at cannabinoid receptors .
AB-PINACA-d9 exerts its effects primarily through agonistic action at cannabinoid receptors, specifically the cannabinoid receptor type 1 (CB1) and type 2 (CB2). This interaction leads to various physiological effects, including altered mental state, euphoria, and other psychoactive responses.
AB-PINACA-d9 is primarily used in research settings to study its pharmacological properties and effects on the endocannabinoid system. It serves as a model compound for understanding the behavior of synthetic cannabinoids and their potential implications for public health.
Additionally, it plays a role in toxicology studies aimed at identifying synthetic cannabinoids in biological samples from individuals suspected of drug use. The ability to detect AB-PINACA-d9 and its metabolites is essential for forensic investigations related to drug abuse cases .
AB-PINACA-d9 is a deuterated synthetic cannabinoid analog with the systematic name (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(pentyl-2,2',3,3',4,4',5,5,5-d9)-1H-indazole-3-carboxamide. Its molecular formula is C18H17D9N4O2, yielding a molecular weight of 339.50 g/mol—9 atomic mass units higher than its non-deuterated counterpart [1] [6]. The compound features a chiral center at the Cα position of the valinamide side chain, conferring stereospecificity critical for receptor interactions. As an exempt preparation, it is typically supplied as a 1 mg/mL solution in methanol or as a crystalline solid, requiring storage at -20°C to maintain stability [1] [6].
The structural distinction between AB-PINACA-d9 and non-deuterated AB-PINACA (C18H26N4O2) resides exclusively in the isotopic substitution of nine hydrogen atoms with deuterium at the terminal pentyl chain (positions 2,2',3,3',4,4',5,5,5) [1] [3] [6]. This modification preserves electronic and steric properties while altering mass and vibrational frequencies. The 9 Da mass shift creates distinct signatures in mass spectrometry, enabling unambiguous differentiation during analytical workflows. Crucially, deuterium incorporation reduces metabolic degradation rates at the alkyl chain—a phenomenon leveraged to improve internal standard performance in bioanalytical assays [4] [6].
Table 1: Structural and Physicochemical Comparison
Property | AB-PINACA-d9 | AB-PINACA |
---|---|---|
Molecular Formula | C18H17D9N4O2 | C18H26N4O2 |
Molecular Weight | 339.50 g/mol | 330.43 g/mol |
Deuterium Positions | Pentyl chain (9 sites) | None |
Chromatographic Retention | Slightly earlier (H/D effect) | Reference peak |
AB-PINACA-d9 holds a critical legal status as a DEA-exempt preparation under the Controlled Substances Act (Title 21, §1308.24) [3] [4]. This exemption applies exclusively to formulations containing deuterated controlled substances when used exclusively as analytical reference standards. Suppliers legally provide AB-PINACA-d9 only to:
Regulatory constraints mandate strict documentation, including proof of end-use application, controlled substance licenses, and research protocols. Bertin Bioreagent notes that French distribution is further restricted to authorized entities, with potential additional compliance fees [4]. The compound’s Schedule I classification (due to AB-PINACA’s psychoactivity) necessitates exempt preparation status to enable essential analytical work without violating drug laws [3] [4].
AB-PINACA-d9 serves as an isotope-labeled internal standard for precise quantification of its non-deuterated analog in biological matrices. Its primary applications include:
Table 2: Analytical Applications in Biological Matrices
Matrix | Detection Technique | Quantification Role | Reference |
---|---|---|---|
Blood (femoral) | LC-MS/MS | Corrects for extraction efficiency losses | [2] |
Liver tissue | GC-MS/LC-MS/MS | Compensates for ion suppression | [2] |
Urine | LC-HRMS | Distinguishes parent drug from metabolites | [4] |
Hair | UHPLC-MS/MS | Confirms chronic use patterns | [2] |
The exempt preparation status is indispensable for forensic laboratories, allowing legal access to a structurally identical analog of a Schedule I substance for method validation and accurate courtroom testimony [3] [4].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8